![molecular formula C21H25N3O5 B4166848 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine](/img/structure/B4166848.png)
1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine
Overview
Description
1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine, also known as MNPP, is a chemical compound that has recently gained attention in scientific research. MNPP is a piperazine derivative that has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has been shown to inhibit the activity of these pathways, leading to the inhibition of cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has been found to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of inflammation, and neuroprotection. 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has also been shown to modulate the expression of various genes and proteins involved in these processes.
Advantages and Limitations for Lab Experiments
1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine is also easy to synthesize and can be obtained in large quantities. However, 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine research, including the investigation of its potential as a therapeutic agent in various diseases, the optimization of its synthesis and purification methods, and the elucidation of its mechanism of action. 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine is a promising compound that has shown potential as a therapeutic agent in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine have been discussed in this paper. Further research is needed to fully understand the potential of 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine as a therapeutic agent and to develop new drugs based on its structure.
Scientific Research Applications
1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-(4-propoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-3-14-29-17-6-4-16(5-7-17)21(25)23-12-10-22(11-13-23)19-9-8-18(28-2)15-20(19)24(26)27/h4-9,15H,3,10-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQDKJVLUKFFPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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